
Neopentyl glycol diisopalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl glycol diisopalmitate: is an ester derived from neopentyl glycol and palmitic acid. It is widely used in the cosmetics and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its stability and resistance to oxidation, making it a valuable ingredient in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl glycol diisopalmitate is synthesized through an esterification reaction between neopentyl glycol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to a temperature range of 150-200°C, and the catalyst concentration is carefully controlled to optimize the yield and purity of the final product. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Neopentyl glycol diisopalmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of neopentyl glycol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Neopentyl glycol and palmitic acid.
Transesterification: New ester and alcohol, depending on the reactants used.
Scientific Research Applications
Chemistry: Neopentyl glycol diisopalmitate is used as a model compound in studies of esterification and transesterification reactions. Its stability and well-defined structure make it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology and Medicine: In the field of biology, this compound is used in the formulation of drug delivery systems. Its emollient properties help enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and skin penetration.
Industry: In the cosmetics industry, this compound is a key ingredient in lotions, creams, and other personal care products. It provides a non-greasy, silky feel to the skin and helps stabilize formulations by preventing the oxidation of other ingredients.
Mechanism of Action
Neopentyl glycol diisopalmitate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, reducing water loss and enhancing skin hydration. The compound’s molecular structure allows it to interact with the lipid bilayer of the skin, improving the delivery of active ingredients and enhancing their efficacy.
Comparison with Similar Compounds
Neopentyl glycol diheptanoate: Another ester of neopentyl glycol, known for its emollient properties and used in similar applications.
Trimethylolpropane triisostearate: A triester with excellent skin-feel properties, used in high-end cosmetic formulations.
Pentaerythritol tetraoctanoate: A tetraester with superior oxidative stability, used in long-lasting cosmetic products.
Uniqueness: Neopentyl glycol diisopalmitate stands out due to its balanced combination of stability, emollient properties, and compatibility with a wide range of cosmetic ingredients. Its resistance to oxidation and hydrolysis makes it a preferred choice for formulations requiring long shelf life and consistent performance.
Properties
CAS No. |
68957-80-2 |
|---|---|
Molecular Formula |
C37H72O4 |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(14-methylpentadecanoyloxy)propyl] 14-methylpentadecanoate |
InChI |
InChI=1S/C37H72O4/c1-33(2)27-23-19-15-11-7-9-13-17-21-25-29-35(38)40-31-37(5,6)32-41-36(39)30-26-22-18-14-10-8-12-16-20-24-28-34(3)4/h33-34H,7-32H2,1-6H3 |
InChI Key |
HQMSGQNZOKIETL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


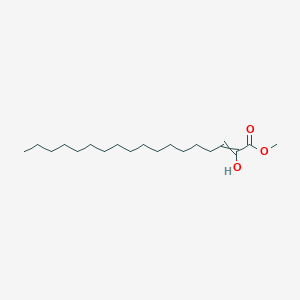
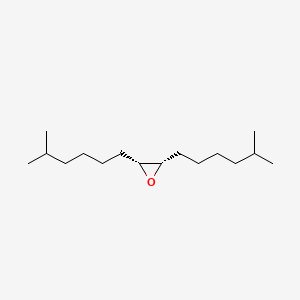
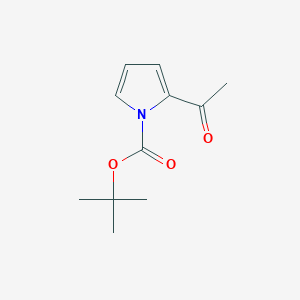
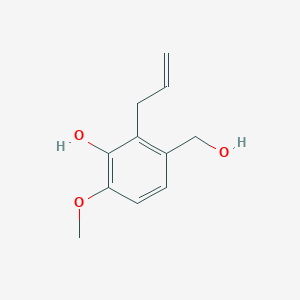
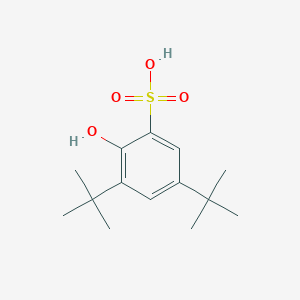
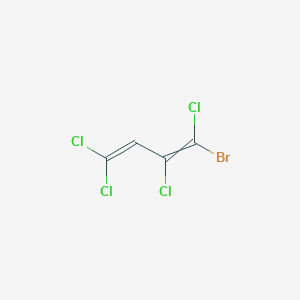
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
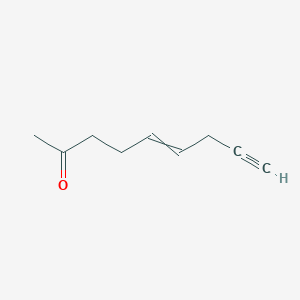

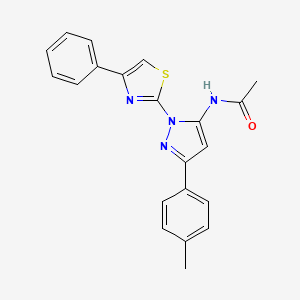
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
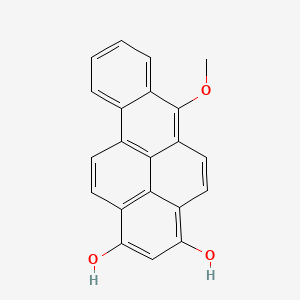
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
